Bromoacetamido-PEG8-acid vs. PEG4 and PEG12: In Vitro PROTAC Potency Screening
In a direct head-to-head comparison of PEG linker lengths within a defined PROTAC platform, the PEG8 construct (635.1 RLU readout) demonstrated significantly improved degradation potency compared to the PEG4 construct (1311.5 RLU), where a lower signal indicates more potent target degradation. The PEG12 variant (415.8 RLU) showed further potency gains, but the PEG8 linker represents a balanced intermediate with 2.1-fold improvement over PEG4 in this assay [1].
| Evidence Dimension | In vitro PROTAC degradation potency (RLU readout, lower is better) |
|---|---|
| Target Compound Data | 635.1 RLU (PEG8) |
| Comparator Or Baseline | PEG4: 1311.5 RLU; PEG12: 415.8 RLU |
| Quantified Difference | PEG8 shows 2.1-fold greater potency (lower RLU) than PEG4 |
| Conditions | In vitro screening platform with defined PROTAC construct (unspecified E3 ligase/target pair) |
Why This Matters
This data provides empirical justification for selecting PEG8 over PEG4 when a PROTAC program requires a linker length that balances degradation potency with other developability criteria, avoiding the synthetic investment in a PEG4 analog that may underperform.
- [1] PMC7483003, Figure 3. In vitro screening of selected linkers via the developed platform. View Source
